3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the three-component cascade reaction. This method includes the reaction of 2-alkenyl aniline, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .
Industrial Production Methods
Industrial production of tetrahydroquinoline derivatives often involves catalytic hydrogenation of quinoline derivatives. For example, the hydrogenation of quinoline in the presence of a palladium catalyst can yield tetrahydroquinoline derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .
Scientific Research Applications
3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Medicine: Tetrahydroquinoline derivatives have shown potential in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pesticides, and antioxidants
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrahydroquinoline derivatives, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-ethyl-6-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-3-10-7-11-6-9(2)4-5-12(11)13-8-10/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI Key |
VHKLXSVOZCLFHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)C)NC1 |
Origin of Product |
United States |
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